molecular formula C5H11BrO3 B599658 2-Bromo-3-methoxybutane-1,4-diol CAS No. 183194-69-6

2-Bromo-3-methoxybutane-1,4-diol

Cat. No.: B599658
CAS No.: 183194-69-6
M. Wt: 199.044
InChI Key: UHKBTDWTYPQWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methoxybutane-1,4-diol is an organic compound with the molecular formula C5H11BrO3 and a molecular weight of 199.04 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and two hydroxyl groups attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxybutane-1,4-diol typically involves the bromination of 3-methoxybutane-1,4-diol. This can be achieved by reacting 3-methoxybutane-1,4-diol with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybutane-1,4-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form 2-methoxybutane-1,4-diol by removing the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 2-Hydroxy-3-methoxybutane-1,4-diol.

    Oxidation: 2-Bromo-3-methoxybutane-1,4-dione.

    Reduction: 2-Methoxybutane-1,4-diol.

Scientific Research Applications

2-Bromo-3-methoxybutane-1,4-diol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a potential precursor for the development of pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxybutane-1,4-diol involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxybutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

    2-Bromo-3-methoxybutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.

    2-Bromo-3-methoxybutane-1,4-dione: Oxidized form of 2-Bromo-3-methoxybutane-1,4-diol.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-3-methoxybutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKBTDWTYPQWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.